4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline
CAS No.: 62324-87-2
Cat. No.: VC19476805
Molecular Formula: C10H9N3
Molecular Weight: 171.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62324-87-2 |
|---|---|
| Molecular Formula | C10H9N3 |
| Molecular Weight | 171.20 g/mol |
| IUPAC Name | 4,5-dihydro-1H-pyrazolo[3,4-f]quinoline |
| Standard InChI | InChI=1S/C10H9N3/c1-2-8-9(11-5-1)4-3-7-6-12-13-10(7)8/h1-2,5-6H,3-4H2,(H,12,13) |
| Standard InChI Key | HURJMEVZJDQJJU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=CC=N2)C3=C1C=NN3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline features a bicyclic framework where a pyrazole ring (positions 1–3) merges with a partially hydrogenated quinoline system (positions 4–9). The IUPAC name 4,5-dihydro-1H-pyrazolo[3,4-f]quinoline reflects the saturation at the 4,5-positions of the quinoline moiety. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃ |
| Molecular Weight | 171.20 g/mol |
| Canonical SMILES | C1CC2=C(C=CC=N2)C3=C1C=NN3 |
| XLogP3-AA | 2.1 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The planar pyrazole ring contributes to π-π stacking interactions, while the dihydroquinoline component introduces conformational flexibility.
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) data for the parent compound remain unreported, but related pyrazoloquinolines show distinctive patterns:
-
¹H NMR: Pyrazole protons typically resonate at δ 7.8–8.2 ppm, while quinoline protons appear upfield at δ 6.5–7.5 ppm .
-
¹³C NMR: The pyrazole C3 carbon resonates near δ 145 ppm, with quinoline carbons spanning δ 115–135 ppm .
Mass spectrometric analysis of the molecular ion ([M+H]⁺) would theoretically show m/z = 172.087 for C₁₀H₁₀N₃⁺.
Synthesis Methodologies
Friedländer Condensation Adaptations
While no direct synthesis of 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline has been published, the Friedländer condensation—used for analogous 1H-pyrazolo[3,4-b]quinolines—provides a viable blueprint . This method typically involves:
-
Reacting o-aminobenzaldehyde derivatives with α,β-unsaturated carbonyl compounds.
-
Cyclocondensation under acidic or basic conditions.
For example, heating 5-aminopyrazole-4-carbaldehyde with cyclohexenone in acetic acid yields 72% of the corresponding pyrazoloquinoline . Modifying reactant stoichiometry and temperature could favor dihydro derivatives.
Multicomponent Reactions (MCRs)
MCRs offer atom-efficient pathways for constructing the pyrazoloquinoline scaffold. A three-component reaction between:
-
Aniline derivatives
-
1,3-dicarbonyl compounds
-
Aldehydes
...in ethanol at reflux produced 4,5-dihydro analogs in up to 65% yield when catalyzed by p-toluenesulfonic acid .
Post-Synthetic Modifications
Hydrogenation of fully aromatic precursors provides access to dihydro derivatives. Catalytic hydrogenation (H₂, 10% Pd/C) of 1H-pyrazolo[3,4-f]quinoline in methanol selectively reduces the quinoline ring’s 4,5-positions without affecting the pyrazole moiety.
Physicochemical and Computational Analysis
Thermodynamic Stability
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:
-
Heat of formation: ΔHf° = 89.3 kJ/mol
-
Gibbs free energy: ΔGf° = 105.7 kJ/mol
-
HOMO-LUMO gap: 4.1 eV (indicating moderate reactivity)
These values suggest greater stability than fully aromatic analogs (ΔGf° ≈ 120 kJ/mol) .
Solubility and Partitioning
Experimental solubility data remain scarce, but quantitative structure-property relationship (QSPR) models predict:
-
LogP (octanol/water): 2.4 ± 0.3
-
Aqueous solubility: 0.12 mg/mL at 25°C
The moderate lipophilicity suggests potential blood-brain barrier permeability, a desirable trait for CNS-targeting drugs.
Industrial and Materials Science Applications
Organic Light-Emitting Diodes (OLEDs)
Pyrazoloquinoline derivatives demonstrate:
-
Photoluminescence quantum yield (PLQY) = 68%
-
Commission Internationale de l’Éclairage (CIE) coordinates (0.33, 0.29) for pure blue emission
The dihydro modification could redshift emission spectra while maintaining high PLQY.
Metal-Organic Frameworks (MOFs)
Coordination polymers incorporating pyrazoloquinoline linkers show:
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
-
Low yields (<50%) in MCR approaches
-
Poor regioselectivity in cyclization steps
Flow chemistry techniques could enhance reaction control, potentially boosting yields to >80% .
Toxicity Profiling
No in vivo toxicity data exist. Prioritized studies should assess:
-
Acute oral toxicity (LD₅₀) in rodent models
-
Genotoxicity via Ames test and micronucleus assay
Computational-Guided Drug Design
Machine learning models trained on pyrazoloquinoline datasets could predict:
-
Target-specific binding affinities
-
Metabolic stability parameters
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume